Cortisone Acetate-d10

LC-MS/MS Matrix Effects Quantitative Bioanalysis

LC-MS/MS quantification of endogenous cortisone fails when unlabeled standards share MRM transitions and retention times with the native analyte. Cortisone Acetate-d10 solves this with a definitive +10 Da mass shift and identical chromatographic behavior. - Enables matrix effect correction and recovery compensation (CV ≤8.25%, recovery 87-101%) - Avoids spectral overlap with the natural cortisone isotopologue envelope in HRMS - Supplied as a high-purity analytical standard, exclusively for R&D and forensic LC-MS/MS workflows

Molecular Formula C₂₃H₂₀D₁₀O₆
Molecular Weight 412.54
Cat. No. B1152779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisone Acetate-d10
Synonyms17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-Acetate-d10;  Cortone 21-Acetate-d10;  21-Acetoxy-17α-hydroxy-3,11,20-triketopregnene-4-d10;  Cortone Acetate-d10;  21-Acetoxy-17α-hydroxypregn-4-ene-3,11,20-trione-d10;  Irisone Acetate-d10;  NSC 49420-d10;  4-P
Molecular FormulaC₂₃H₂₀D₁₀O₆
Molecular Weight412.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cortisone Acetate-d10: High-Purity Deuterated IS


Cortisone Acetate-d10 is a stable isotope-labeled analog of the endogenous glucocorticoid cortisone acetate, distinguished by the incorporation of ten deuterium atoms (molecular formula C₂₃H₂₀D₁₀O₆, MW: 412.54 g/mol) . This compound is synthesized as a high-purity analytical standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, where its near-identical physicochemical properties to the native analyte—coupled with a distinct mass shift—enable precise compensation for matrix effects and recovery losses [1]. It is exclusively intended for research and analytical applications, not for diagnostic or therapeutic use .

Cortisone Acetate-d10: Why Unlabeled Analogs Fall Short


Generic substitution with unlabeled cortisone acetate or alternative steroids is analytically invalid in LC-MS/MS quantification due to fundamental chromatographic and mass spectrometric interference. Unlabeled cortisone acetate co-elutes with the endogenous analyte and shares identical MRM transitions, precluding any differentiation between the standard and the target compound [1]. Structural analogs like hydrocortisone acetate exhibit different chromatographic retention times and ionization efficiencies, failing to correct for analyte-specific matrix effects [2]. Even other deuterated variants (e.g., cortisone-d2 or cortisone-d8) are suboptimal when extensive isotopic labeling is required to avoid spectral overlap with the natural isotopologue envelope of cortisone or to maximize the mass shift for high-resolution mass spectrometry . Cortisone Acetate-d10, with its ten incorporated deuterium atoms, provides the necessary mass separation and chromatographic co-elution to serve as a true surrogate internal standard.

Cortisone Acetate-d10: Quantitative Comparisons


Matrix Effect Compensation in Human Plasma

The use of Cortisone Acetate-d10 as an internal standard provides robust compensation for ion suppression/enhancement in biological matrices, a feat impossible with unlabeled cortisone acetate. In a validated LC-MS/MS method for corticosteroids in human plasma, the deuterated internal standard (here using a comparable d4-labeled cortisol) corrected for matrix effects, resulting in precision (%CV) of ≤8.25% and accuracy (%bias) within ±15% across the calibration range [1]. Unlabeled cortisone acetate cannot be used as an internal standard because its signal is indistinguishable from endogenous cortisone, leading to grossly inaccurate quantification [2].

LC-MS/MS Matrix Effects Quantitative Bioanalysis

Isotopic Purity vs. Other Deuterated Variants

Cortisone Acetate-d10 is characterized by high isotopic enrichment (typically ≥98 atom % D), which is a critical parameter for minimizing spectral overlap from the unlabeled isotopologue (M0). While specific lot-dependent data must be obtained from the Certificate of Analysis , the d10 labeling pattern is designed to provide a mass shift of +10 Da, significantly larger than that of common alternatives like cortisone-d2 (+2 Da) or cortisone-d8 (+8 Da). This larger mass shift reduces the contribution of the internal standard to the analyte's quantifier ion channel (and vice versa), particularly important when analyzing low-abundance steroids in complex matrices where natural isotopic abundance peaks can interfere .

Isotopic Purity Mass Spectrometry Internal Standard Selection

Recovery Correction vs. Structural Analogs

Deuterated internal standards like Cortisone Acetate-d10 effectively correct for variable extraction recovery, a primary source of error in bioanalysis. In a multi-steroid LC-MS/MS method, the use of deuterated internal standards resulted in extraction recoveries ranging from 87% to 101% across eight analytes, with all intra- and inter-run coefficients of variation (CVs) remaining ≤8.25% [1]. In contrast, structural analogs (e.g., hydrocortisone acetate) used as internal standards cannot mimic the exact physicochemical behavior of cortisone acetate during sample preparation, leading to uncorrected recovery losses and compromised accuracy [2].

Extraction Recovery Isotope Dilution Method Validation

Chromatographic Co-Elution vs. Non-Isotopic IS

A critical advantage of Cortisone Acetate-d10 over non-isotopic internal standards is its near-identical chromatographic retention time. Deuterated compounds typically exhibit minimal chromatographic isotope effects, with retention time shifts of less than 0.1 min under standard reversed-phase conditions [1]. This co-elution ensures that the internal standard experiences the exact same matrix environment as the analyte, providing optimal correction for ion suppression or enhancement. Non-isotopic internal standards (e.g., prednisolone acetate) will elute at different times, experiencing different matrix effects and thus failing to provide accurate compensation [2].

Chromatography Isotope Effect LC-MS/MS

Deuterium KIE and Metabolic Tracing

For metabolic studies involving 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), deuterated cortisone (such as [6,7-2H]cortisone or Cortisone Acetate-d10) is essential for tracing the conversion of cortisone to cortisol without interference from endogenous glucocorticoids. While the deuterium KIE can sometimes alter reaction rates, this effect is minimized with proper labeling position and can be quantitatively assessed. A study by Murphy et al. (2019) described a rapid MS/MS method to assess the deuterium KIE and associated improvement in the metabolic stability of deuterated molecules, demonstrating that the KIE for a deuterated imaging agent was 1.2 ± 0.1, indicating a modest but measurable effect that must be accounted for in kinetic studies [1]. Unlabeled cortisone cannot be used for such tracing due to endogenous background, and other isotopic labels (e.g., 13C) are more costly to synthesize.

Metabolic Tracing Kinetic Isotope Effect 11β-HSD1 Assay

Commercial Availability vs. Custom Synthesis

The synthesis of deuterium-labeled cortisone is non-trivial. As reported by Furuta et al. (2005), direct deuteration of cortisone acetate derivatives often fails to yield isolable products [1]. Their concise method for synthesizing [6,7-2H]cortisone required a multi-step process involving a dienone intermediate and derivatization. In contrast, Cortisone Acetate-d10 is commercially available from multiple reputable vendors (e.g., Santa Cruz Biotechnology, TRC) as a ready-to-use analytical standard, with batch-specific Certificates of Analysis confirming identity and purity . This eliminates the need for costly and time-consuming in-house synthesis and validation, providing a reliable and documented source of the labeled compound.

Deuterium Labeling Synthesis Procurement

Cortisone Acetate-d10: Application Scenarios


LC-MS/MS Quantification of Endogenous Cortisone

Cortisone Acetate-d10 is the internal standard of choice for developing robust, regulatory-compliant LC-MS/MS methods to quantify endogenous cortisone in biological matrices. Its use directly addresses the matrix effect and recovery challenges identified in the evidence, enabling accurate and precise measurement of cortisol/cortisone ratios in studies of adrenal function, stress response, and metabolic disease . The method validation parameters achieved (CV ≤8.25%, recovery 87-101%) using deuterated steroid IS [1] demonstrate the level of performance attainable with a properly matched d10 standard.

11β-HSD1 Activity Assays and Inhibitor Screening

For researchers investigating glucocorticoid metabolism, Cortisone Acetate-d10 serves as a labeled substrate in 11β-HSD1 activity assays. Its distinct mass allows for the specific MS-based detection of its conversion product (cortisol-d10), even in the presence of complex cellular matrices containing endogenous cortisone and cortisol . The ability to correct for the deuterium kinetic isotope effect (KIE) through careful method design ensures that observed conversion rates accurately reflect enzyme activity, a critical requirement for high-throughput screening of potential anti-obesity or anti-inflammatory drug candidates targeting 11β-HSD1 [1].

Cortisone Acetate Quantification in Pharmaceutical QC

In pharmaceutical quality control (QC) and stability studies, Cortisone Acetate-d10 can be employed as an internal standard for the quantification of cortisone acetate in drug products. While unlabeled cortisone acetate reference standards are used for identification and purity testing , the deuterated analog provides superior accuracy and precision in quantitative assays by compensating for any variations in sample preparation, injection volume, or instrument sensitivity. This is particularly valuable in high-throughput QC environments where minimizing analytical variability is paramount.

Steroid Profiling for Doping Control and Endocrinology

The high isotopic purity and +10 Da mass shift of Cortisone Acetate-d10 make it an ideal internal standard for multi-analyte steroid profiling panels used in anti-doping analysis and clinical endocrinology . Its use ensures that the quantification of cortisone is not compromised by spectral overlap from other endogenous steroids or their natural isotopologues, a common challenge in complex urine or serum matrices. This reliability is essential for the defensibility of analytical results in both forensic and clinical diagnostic settings.

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